

Application Notes and Protocols: Preparation and Use of Ogerin Analogue 1 Stock Solution

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ogerin is a chemical probe that acts as a selective positive allosteric modulator (PAM) for the G protein-coupled receptor 68 (GPR68), also known as Ovarian Cancer G-protein coupled Receptor 1 (OGR1).[1][2] GPR68 is a proton-sensing receptor that is activated by extracellular acidosis and is involved in various physiological and pathological processes, including inflammation, fibrosis, and cancer.[3][4] Ogerin potentiates the proton-induced activation of GPR68, particularly enhancing the Gαs signaling pathway.[5] This leads to the activation of adenylyl cyclase, an increase in intracellular cAMP, and subsequent activation of protein kinase A (PKA).[1][5] Notably, Ogerin has been shown to inhibit transforming growth factor-beta (TGF-β)-induced myofibroblast differentiation, suggesting its potential therapeutic use in fibrotic diseases.[1][6]

This document provides a detailed protocol for the preparation of a stock solution of an Ogerin analogue (referred to as "**Ogerin analogue 1**") for use in cell culture experiments. It also includes an example experimental workflow for studying its effects on cellular signaling.

Data Presentation

Table 1: Properties of Ogerin



Property	Value	Reference
Mechanism of Action	Selective GPR68 Positive Allosteric Modulator (PAM)	[1]
Primary Signaling Pathway	Gαs pathway activation	[5]
Cellular Effects	Inhibits TGF-β-induced myofibroblast differentiation, induces CREB phosphorylation	[1][6]
In Vitro Assay Concentration	50 - 150 μΜ	[1]

Table 2: Stock Solution Preparation Parameters for Ogerin Analogue 1

Parameter	Recommendation
Solvent	Dimethyl sulfoxide (DMSO)
Recommended Stock Concentration	10 mM
Storage Temperature	-20°C (short-term, up to 1 year) or -80°C (long-term, up to 2 years)
Handling	Aliquot to avoid repeated freeze-thaw cycles

Experimental Protocols

Protocol 1: Preparation of 10 mM Ogerin Analogue 1 Stock Solution

Materials:

- Ogerin analogue 1 (powder form)
- Dimethyl sulfoxide (DMSO), cell culture grade
- Sterile microcentrifuge tubes



- Vortex mixer
- Calibrated pipettes

Procedure:

- Pre-handling: Before opening the vial, centrifuge it briefly to ensure all the powder is collected at the bottom.
- Calculation: Determine the required mass of Ogerin analogue 1 to prepare the desired volume of a 10 mM stock solution. For example, to prepare 1 mL of a 10 mM stock solution of a compound with a molecular weight of 307.34 g/mol (Ogerin), you would need 3.07 mg of the compound.
- Dissolution:
 - Carefully weigh the calculated amount of Ogerin analogue 1 and transfer it to a sterile microcentrifuge tube.
 - Add the appropriate volume of DMSO to achieve a final concentration of 10 mM.
 - Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (up to 37°C) or sonication may be used to aid dissolution if necessary.[8]
- Sterilization: To ensure sterility, the stock solution can be filtered through a 0.22 μm syringe filter compatible with DMSO.[7]
- Aliquoting and Storage:
 - Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.[7]
 - Store the aliquots at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).[1]

Protocol 2: Preparation of Working Solution in Cell Culture Medium



Materials:

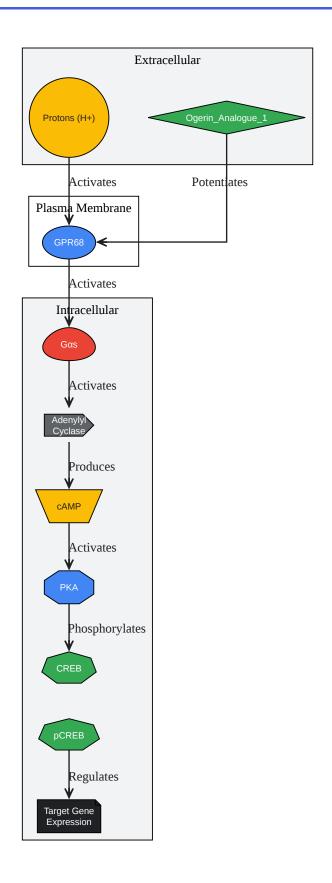
- 10 mM Ogerin analogue 1 stock solution in DMSO
- Pre-warmed complete cell culture medium

Procedure:

- Thawing: Thaw a single aliquot of the 10 mM Ogerin analogue 1 stock solution at room temperature.
- Dilution:
 - Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentration.
 - It is crucial to add the stock solution to the medium and mix immediately to prevent precipitation.
 - The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[9] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
 - \circ For example, to prepare a 100 μ M working solution, you can add 10 μ L of the 10 mM stock solution to 990 μ L of cell culture medium. This results in a final DMSO concentration of 0.1%.

Mandatory Visualizations





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Caption: Ogerin analogue 1 signaling pathway.

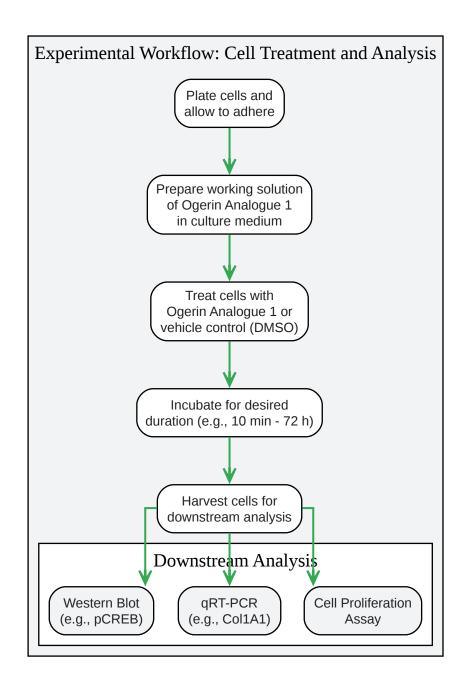




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Caption: Stock solution preparation workflow.





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Caption: Experimental workflow example.

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